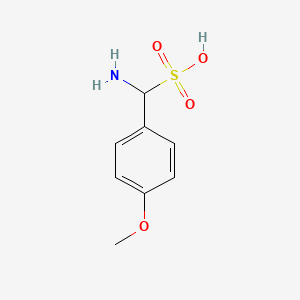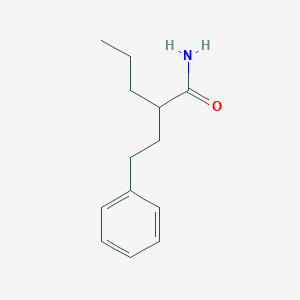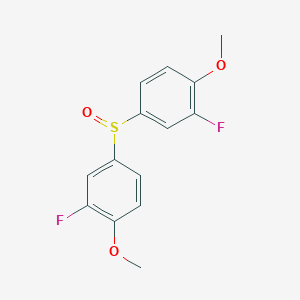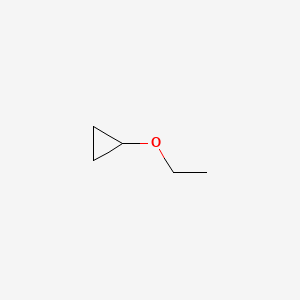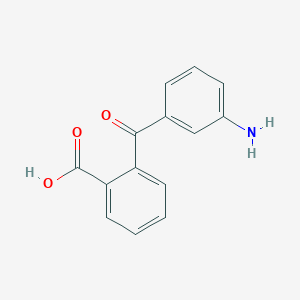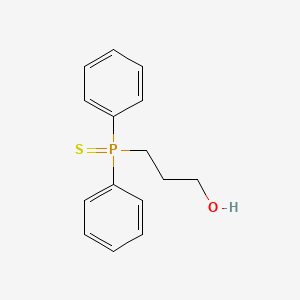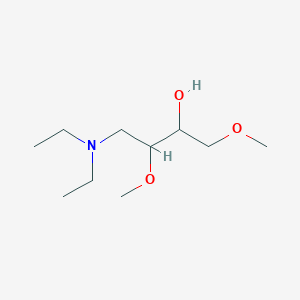![molecular formula C25H20BNO2 B14740130 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate CAS No. 5610-95-7](/img/structure/B14740130.png)
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is a Schiff base compound that has garnered attention due to its unique structural and chemical properties Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+2-Aminophenol→2-(E)-[(2-Hydroxyphenyl)imino]methylphenyl diphenylborinate
The reaction is usually carried out in ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Ethers, esters, and other substituted products.
Aplicaciones Científicas De Investigación
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate involves its ability to form complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes. These complexes can exhibit various catalytic, electronic, and biological activities depending on the nature of the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is unique due to the presence of the diphenylborinate group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in nonlinear optical technologies and as a ligand in coordination chemistry.
Propiedades
Número CAS |
5610-95-7 |
|---|---|
Fórmula molecular |
C25H20BNO2 |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C25H20BNO2/c28-24-17-9-8-16-23(24)27-19-20-11-7-10-18-25(20)29-26(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-19,28H |
Clave InChI |
HIEUGCNYUYVKKU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
